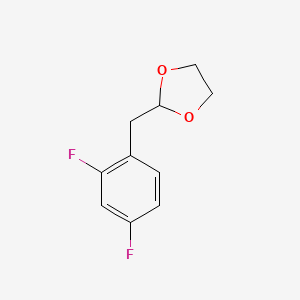

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 842124-12-3) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by a molecular formula of C10H10F2O2 and a molecular weight of 200.1846 g/mol . The presence of the dioxolane ring suggests possible interactions with biological targets, making it a candidate for further investigation.

The structure of this compound features a difluorobenzene moiety linked to a dioxolane group, which may influence its solubility and reactivity in biological systems. The compound's physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2O2 |

| Molecular Weight | 200.1846 g/mol |

| CAS Number | 842124-12-3 |

| Purity | 97% GC-FID |

Biological Activity Overview

Research into the biological activities of compounds similar to this compound indicates potential applications in various fields such as medicinal chemistry and agricultural science. The following sections detail specific areas of biological activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related compounds have demonstrated varying degrees of cytotoxic effects against cancer cell lines. For example, triazole compounds containing dioxolane rings have shown significant cytotoxic activity against certain cancer cell lines . Further research is needed to evaluate the specific cytotoxic effects of this compound in vitro.

Enzyme Inhibition

Enzyme inhibition studies are essential for understanding the mechanism of action of potential therapeutic agents. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For example, certain dioxolane derivatives have been identified as inhibitors of enzymes linked to inflammatory responses . The potential for this compound to act as an enzyme inhibitor warrants further exploration.

Case Studies

Case studies involving structurally related compounds provide insight into the biological potential of this compound.

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various dioxolane derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 50 µM .

- Cytotoxicity Assessment : Research involving triazole compounds containing dioxolane showed IC50 values ranging from 20 µM to 100 µM against different cancer cell lines. This suggests that modifications in the structure can influence potency and selectivity .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Agents:

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory effects on MEK enzymes, which play a critical role in cancer cell proliferation . This suggests that the compound could be a candidate for further development in targeted cancer therapies.

2. Drug Delivery Systems:

The dioxolane group in this compound can facilitate the formation of prodrugs, enhancing solubility and bioavailability. Prodrugs are inactive compounds that become active only after metabolic conversion within the body. This property is particularly useful in designing drugs with improved pharmacokinetics .

Synthetic Organic Chemistry

1. Protecting Group Strategies:

In synthetic organic chemistry, 1,3-dioxolanes are widely used as protecting groups for carbonyl functionalities during multi-step syntheses. The ability to easily remove these groups under acidic conditions allows for complex molecule constructions without unwanted side reactions .

2. Functionalization of Aromatic Compounds:

The difluorobenzene moiety can serve as a versatile platform for further functionalization, allowing chemists to introduce various functional groups through electrophilic aromatic substitution reactions. This versatility can lead to the development of new materials with tailored properties for specific applications .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations. The compound's properties may enhance skin penetration and stability of active ingredients in topical applications. Its role in improving the sensory attributes of formulations has been documented, indicating potential for use in skincare products .

Case Studies

Properties

IUPAC Name |

2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXEGDIBSJOBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374255 |

Source

|

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-12-3 |

Source

|

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.